molecular formula C8H16INO2 B2872463 Tert-butyl (1-iodopropan-2-yl)carbamate CAS No. 363599-44-4

Tert-butyl (1-iodopropan-2-yl)carbamate

Cat. No.: B2872463
CAS No.: 363599-44-4
M. Wt: 285.125
InChI Key: CUKVINMIOAQKNB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-iodopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide yield azido derivatives, while reduction with sodium borohydride produces the corresponding alcohols .

Mechanism of Action

The mechanism by which tert-butyl (1-iodopropan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with target molecules. The iodine atom in the compound acts as a leaving group, allowing the formation of new bonds with nucleophiles . This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Properties

IUPAC Name

tert-butyl N-(1-iodopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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